N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

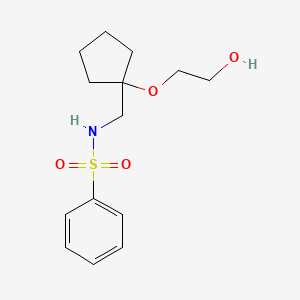

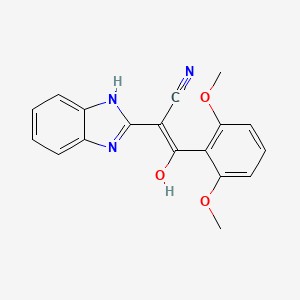

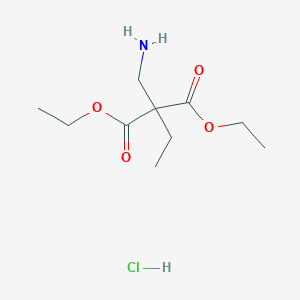

The molecular structure of this compound would consist of a benzenesulfonamide core, with a cyclopentylmethyl group attached to the nitrogen and a 2-hydroxyethoxy group also attached to the nitrogen.Chemical Reactions Analysis

As a sulfonamide, this compound might participate in typical reactions of sulfonamides, such as hydrolysis under acidic or basic conditions . The ether and alcohol groups might also participate in typical ether and alcohol reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent .Scientific Research Applications

Selective Cyclooxygenase-2 Inhibition

Research on similar sulfonamide derivatives has shown their potential as selective cyclooxygenase-2 (COX-2) inhibitors. For instance, 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have been synthesized and evaluated for their COX-2 inhibitory activity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which are under clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

N-substituted benzenesulfonamides have been studied for their inhibitory effects on carbonic anhydrase isoforms. These studies provide insights into the inhibition mechanism of carbonic anhydrases, a family of enzymes critical in many physiological processes, including respiration and acid-base balance (Di Fiore et al., 2011).

Herbicide Degradation Mechanisms

The hydrolysis and degradation pathways of sulfonylurea herbicides, which share a structural resemblance to the compound of interest, have been thoroughly investigated. These studies shed light on environmental behavior and the stability of such compounds, which could be relevant for understanding the environmental impact of related chemicals (Braschi et al., 1997).

Endothelin Receptor Antagonism

Biphenylsulfonamide derivatives have been explored for their role as endothelin-A (ETA) selective antagonists. Substitutions on these compounds have led to improved binding and functional activity, indicating their potential in treating conditions related to endothelin-1, a peptide implicated in various cardiovascular diseases (Murugesan et al., 1998).

Extraction of Environmental Contaminants

Innovative extraction techniques for emerging contaminants, such as benzotriazoles, benzothiazoles, and benzenesulfonamides from soil samples, have been developed. These methods are crucial for environmental monitoring and assessing the risk of industrial chemicals (Speltini et al., 2016).

Mechanism of Action

Without specific studies, it’s hard to predict the mechanism of action of this compound. If it’s intended for biological use, it might interact with enzymes or receptors in the body, as many sulfonamides do.

Safety and Hazards

properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c16-10-11-19-14(8-4-5-9-14)12-15-20(17,18)13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMBNKQQTBMYNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2388664.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)

![(2Z)-2-(4-chlorophenyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2388676.png)